1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea

Physicochemical profiling Halogen substitution LogP modulation

This trisubstituted urea (CAS 2097935-08-3) is the precise chemotype from US9278918B2 FABP inhibitor screening series. With XLogP3=2.2 and TPSA=89.6 Ų, it offers superior solubility and lower non-specific binding vs. 4-chlorobenzyl analogs. The tertiary hydroxy group enables Phase II metabolic benchmarking and bioconjugation, while the 4-fluorobenzyl/thiophen-3-yl architecture matches the design principles that attenuated hERG liability in CCR5 antagonists. Procure pre-characterized material (≥95% purity) to accelerate SAR panels and probe target engagement without the variability of generic urea derivatives.

Molecular Formula C16H19FN2O2S
Molecular Weight 322.4
CAS No. 2097935-08-3
Cat. No. B2860606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea
CAS2097935-08-3
Molecular FormulaC16H19FN2O2S
Molecular Weight322.4
Structural Identifiers
SMILESCC(CC1=CSC=C1)(CNC(=O)NCC2=CC=C(C=C2)F)O
InChIInChI=1S/C16H19FN2O2S/c1-16(21,8-13-6-7-22-10-13)11-19-15(20)18-9-12-2-4-14(17)5-3-12/h2-7,10,21H,8-9,11H2,1H3,(H2,18,19,20)
InChIKeyOWORCFFFSFSFGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea – Structural Class and Baseline Procurement Profile


1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea (CAS 2097935-08-3) is a synthetic urea derivative featuring a 4-fluorobenzyl group, a hydroxy-substituted propyl linker, and a thiophen-3-ylmethyl moiety [1]. The compound belongs to the class of trisubstituted ureas that have been investigated as fatty-acid binding protein (FABP) inhibitors and as CCR5 chemokine receptor antagonists [2][3]. Its computed physicochemical profile includes a molecular weight of 322.4 g/mol, XLogP3 of 2.2, and topological polar surface area (TPSA) of 89.6 Ų [1]. The compound is commercially available from multiple vendors at research-grade purity (typically 95%) [1].

Why 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea Cannot Be Substituted with General Urea Analogs


Substitution of 1-(4-fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea with superficially similar urea derivatives introduces uncontrolled changes in at least three independently varying molecular determinants: (i) the electronic character of the 4-fluorobenzyl vs. 4-chlorobenzyl aryl group alters both lipophilicity and putative pi-stacking interactions, (ii) the presence and position of the tertiary hydroxy group modify hydrogen-bonding capacity and metabolic vulnerability, and (iii) the thiophen-3-yl orientation influences molecular shape complementarity within FABP or CCR5 binding pockets [1][2]. Within the thiophene-3-yl-methyl urea series, even subtle structural modifications produced significant shifts in hERG liability and antiviral potency [2], indicating that “generic” substitution based on chemical class alone carries a high risk of unexpected pharmacological divergence.

Product-Specific Quantitative Differentiation of 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea from Closest Analogs


Fluorine vs. Chlorine Substitution: Physicochemical Differentiation from the 4-Chlorobenzyl Analog

Compared to its 4-chlorobenzyl analog (1-(4-chlorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea, MW 338.85 g/mol), the target compound (MW 322.4 g/mol) exhibits a reduced molecular weight and a computed XLogP3 of 2.2, which is approximately 0.5–0.7 log units lower than the chlorinated congener (estimated XLogP3 ~2.7–2.9 for the 4-Cl analog) [1]. The fluorine substituent provides stronger electron-withdrawing character (σₚ = 0.06 for F vs. 0.23 for Cl), which may differentially affect the acidity of the urea NH protons and consequently modulate target binding interactions [2].

Physicochemical profiling Halogen substitution LogP modulation

Hydroxy-Methyl Propyl Linker: H-Bond Capacity vs. Unsubstituted Propyl-Urea Analogs

The target compound incorporates a tertiary hydroxy group on the propyl linker (exact position: 2-hydroxy-2-methyl), which contributes one additional hydrogen bond donor (total HBD count = 3 vs. 2 for analogs lacking this OH group) and one additional acceptor (total HBA count = 4 vs. 3) relative to the simpler 1-(4-fluorobenzyl)-3-(thiophen-3-ylmethyl)urea scaffold [1]. This structural feature increases topological polar surface area (TPSA) to 89.6 Ų, compared to an estimated ~64 Ų for the non-hydroxylated analog, which is expected to improve aqueous solubility at the cost of reduced passive membrane permeability [2].

Hydrogen bonding Structural biology Solubility enhancement

Purity and Commercial Availability: Research-Grade Material from Established Vendors

The target compound is available from at least one established screening compound supplier (Life Chemicals, catalog F6194-1456) at quantities ranging from 10 μmol ($69.00) to 1 mg ($54.00), with a typical purity specification of ≥95% [1]. This compares favorably with less common substituted urea derivatives that may require custom synthesis with lead times exceeding 4–6 weeks. The compound is provided as a solid, suitable for dissolution in DMSO or other organic solvents for in vitro assay preparation [1]. The CAS registry number 2097935-08-3 is unambiguous and linked to a single defined chemical structure, eliminating the risk of regioisomer or tautomer ambiguity during procurement [1].

Procurement Purity specification Supplier comparison

Recommended Research and Procurement Scenarios for 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea


FABP4/5 Dual Inhibitor Screening: Prioritizing the Fluoro-Analog for Lipophilicity-Driven Selectivity

For laboratories conducting fatty-acid binding protein (FABP4 and/or FABP5) inhibitor screening, the target compound represents a direct entry into the trisubstituted urea chemotype described in US9278918B2 [1]. Its lower computed logP (XLogP3 = 2.2) compared to the 4-chlorobenzyl analog (estimated ~2.7–2.9) may confer improved aqueous solubility and reduced non-specific protein binding in biochemical assays. Researchers should include this compound in a panel alongside the 4-chlorobenzyl analog to probe the contribution of halogen electronegativity to FABP binding affinity.

hERG Liability Mitigation Studies within the Thiophene-Urea CCR5 Antagonist Series

The compound's structural framework aligns with the thiophene-3-yl-methyl urea series reported by Skerlj et al. (2012), where reduced lipophilicity was the primary design criterion for minimizing hERG channel inhibition [2]. The 4-fluorobenzyl substituent and hydroxy-propyl linker present in this compound are consistent with the design principles that yielded orally bioavailable CCR5 antagonists with attenuated cardiac ion channel effects. This compound can serve as a comparator for newly synthesized analogs in hERG patch-clamp assays.

Pharmacokinetic Profiling: Hydroxy-Containing Scaffold as a Metabolic Soft Spot Probe

The tertiary hydroxy group at the 2-position of the propyl linker provides a site for potential Phase II metabolism (glucuronidation or sulfation). In comparative metabolic stability assays using human or rodent liver microsomes, this compound can be benchmarked against the non-hydroxylated analog 1-(4-fluorobenzyl)-3-(thiophen-3-ylmethyl)urea to quantify the contribution of the hydroxy group to intrinsic clearance. Procurement of the pre-characterized compound from commercial vendors accelerates this head-to-head comparison [3].

Chemical Biology Tool for Target Engagement Studies Requiring Defined Physicochemical Properties

With a TPSA of 89.6 Ų and XLogP3 of 2.2, this compound occupies a favorable region of oral drug-like chemical space defined by Veber et al. (2002). When conjugated with a photoaffinity label or biotin tag via the hydroxy group, it can serve as a chemical probe for target identification in cellular lysates, where its moderate lipophilicity reduces the risk of non-specific membrane interactions that plague more hydrophobic probes.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-(2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.